![molecular formula C29H30BrOP B1507023 (4-Benzyloxybutyl)triphenylphosphonium bromide CAS No. 85514-52-9](/img/structure/B1507023.png)
(4-Benzyloxybutyl)triphenylphosphonium bromide
Overview
Description
“(4-Benzyloxybutyl)triphenylphosphonium bromide” is a research chemical . It has a linear formula of CH3(CH2)3OC6H4CH2P(C6H5)3Br .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CH3(CH2)3OC6H4CH2P(C6H5)3Br . The molecular weight is 505.43 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 505.42600 . The melting point is 195-198 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 3‐deoxy‐D‐manno‐2‐octulosonic acid (KDO) : The compound was used in the synthesis of KDO, a key component in bacterial lipopolysaccharides. Hydrogenolytic removal of benzyl groups from the compound resulted in a protected KDO derivative, indicating its utility in complex organic synthesis (Frick, Krülle & Schmidt, 1991).
Synthesis of Stereo Selectivity Drugs : The ylide form of the compound was synthesized and used in stereo-selective drug synthesis, showcasing its role in developing chiral pharmaceutical compounds (Li Fang-shi, 2008).
Crystal Structures Analysis : Research on benzyltriphenylphosphonium bromide, a closely related compound, has contributed to understanding crystal structures and molecular interactions, which is crucial for designing new materials and pharmaceuticals (Hübner, Wulff-molder, Vogt & Meisel, 1997).
Selective Oxidation Processes : The compound has been used to prepare o-xylylenebis(triphenylphosphonium peroxymonosulfate) for the selective oxidation of benzylic alcohols and hydroquinones, demonstrating its role in fine-tuning chemical reactions for specific outcomes (Tajbakhsh, Lakouraj & Yadoolahzadeh, 2005).
Synthesis of [2]Rotaxanes : The compound was used in the synthesis of [2]rotaxanes, a type of mechanically-interlocked molecular architecture, indicating its potential in developing molecular machines and nanotechnology applications (Rowan, Cantrill & Stoddart, 1999).
Safety and Hazards
“(4-Benzyloxybutyl)triphenylphosphonium bromide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
properties
IUPAC Name |
triphenyl(4-phenylmethoxybutyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30OP.BrH/c1-5-15-26(16-6-1)25-30-23-13-14-24-31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29;/h1-12,15-22H,13-14,23-25H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBXULZCIYCNGO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722701 | |
Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85514-52-9 | |
Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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